4-Propoxybenzaldehyde

Description

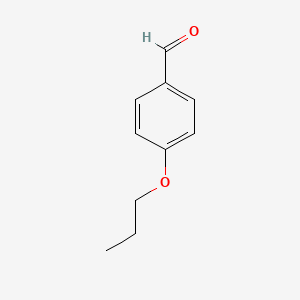

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXZWMCBNMMYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063991 | |

| Record name | Benzaldehyde, 4-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5736-85-6 | |

| Record name | 4-Propoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5736-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005736856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Propoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-propoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PROPOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OW6V9S3I7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Propoxybenzaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propoxybenzaldehyde (CAS No: 5736-85-6) is an aromatic organic compound classified as an aldehyde.[1] Structurally, it features a benzene (B151609) ring substituted with a formyl group (-CHO) and a propoxy group (-OCH₂CH₂CH₃) at the para position.[1] This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its aldehyde functional group is reactive and participates in various organic reactions such as condensation, oxidation, and reduction, making it a valuable building block for more complex molecular architectures.[1][2] The presence of the propoxy group imparts unique solubility and reactivity characteristics compared to other benzaldehyde (B42025) analogs.[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and relevant safety information.

Physicochemical Properties

This compound is a clear, colorless to light orange or pale-yellow liquid at room temperature.[1][2] It is sensitive to air and should be stored accordingly.[1][3] The quantitative physicochemical properties are summarized in the table below.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [2][4] |

| Molecular Weight | 164.20 g/mol | [2][5] |

| IUPAC Name | This compound | [1][5] |

| CAS Number | 5736-85-6 | [2] |

| Appearance | Clear, colorless to light yellow/orange liquid | [1][2] |

| Density | 1.039 g/mL at 25 °C | [1][3] |

| Boiling Point | 129-130 °C at 10 mmHg | [1][3] |

| 263 °C at 760 mmHg (Predicted) | [4] | |

| Melting Point | 268 °C (Note: This value appears in some sources but is inconsistent with its liquid state at room temperature. Other sources list it as N/A.) | [1][3][6] |

| Flash Point | >230 °F (>113 °C) | [2][3] |

| Refractive Index (n²⁰/D) | 1.546 | [1][3] |

| Vapor Pressure | 0.0106 mmHg at 25 °C | [6] |

| logP (Octanol/Water) | 2.76 | [4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and ether. | [1][7] |

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

-

¹H-NMR: The proton NMR spectrum shows characteristic signals for the propyl group (a triplet around 1.0 ppm for CH₃, a multiplet around 1.8 ppm for the central CH₂, and a triplet around 3.95 ppm for the OCH₂), the aromatic protons (two doublets around 6.95 ppm and 8.00 ppm), and the aldehyde proton (a singlet around 9.8 ppm).[3][8]

-

¹³C-NMR: The carbon NMR spectrum displays distinct peaks for the alkyl, aromatic, and carbonyl carbons.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits a strong absorption band for the C=O stretch of the aldehyde group and bands corresponding to the C-O ether linkage and aromatic C-H bonds.[5][10]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak [M+] at m/z 164.[5][9][11]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a common and efficient method for synthesizing this compound from 4-hydroxybenzaldehyde (B117250) and an alkyl halide.[8][9]

Materials:

-

4-hydroxybenzaldehyde

-

1-Bromopropane (B46711) (or N-bromopropane)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Potassium Iodide (KI) (optional, as catalyst)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Deionized Water (H₂O)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.2-1.5 eq), and a catalytic amount of potassium iodide.[9]

-

Add anhydrous DMF to the flask to dissolve the reagents.[8][9]

-

Reagent Addition: While stirring, add 1-bromopropane (1.1-1.2 eq) to the mixture at room temperature.[8]

-

Reaction: Heat the reaction mixture to 80-85 °C and stir for approximately 24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[9]

-

Work-up:

-

Purification:

General Protocol for Physicochemical Property Determination

-

Boiling Point Determination: The boiling point at reduced pressure can be determined using vacuum distillation. The apparatus is set up for distillation, and the pressure is lowered to the desired level (e.g., 10 mmHg) using a vacuum pump. The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.

-

Density Measurement: The density can be measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 25 °C). The mass of a known volume of the liquid is determined, and the density is calculated (ρ = m/V).

-

Refractive Index Measurement: The refractive index is measured using a refractometer (e.g., an Abbé refractometer). A drop of the liquid is placed on the prism, and the refractive index (n) is read at a specific temperature (e.g., 20 °C) and wavelength (typically the sodium D-line, 589 nm).

Analytical Method: Gas Chromatography (GC)

Gas chromatography is a suitable technique for assessing the purity of this compound and analyzing reaction mixtures.

Typical GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., SE-30 or HP-20) is often suitable for separating benzaldehyde derivatives.[12]

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 30 mL/min).[12]

-

Injector Temperature: 250 °C.[12]

-

Oven Program: A temperature gradient is recommended, for example, starting at 150 °C and ramping up to 260 °C at a rate of 5-10 °C/min.[12]

-

Detector: Flame Ionization Detector (FID) is commonly used for organic compounds.[12]

-

Detector Temperature: 220-280 °C.[12]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as harmful and an irritant.[13]

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[1][5] It causes skin and serious eye irritation and may cause respiratory irritation.[1][5][13]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical safety goggles, gloves, and a government-approved respirator, should be worn when handling this compound.[13]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[14] Avoid contact with skin, eyes, and clothing.[13]

-

Storage: Store in a cool, dry place in a tightly sealed container, potentially under an inert atmosphere like nitrogen, as it is air-sensitive.[3][13]

References

- 1. Buy this compound | 5736-85-6 [smolecule.com]

- 2. innospk.com [innospk.com]

- 3. 4-N-PROPOXYBENZALDEHYDE CAS#: 5736-85-6 [amp.chemicalbook.com]

- 4. 4-N-PROPOXYBENZALDEHYDE | CAS: 5736-85-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. This compound | C10H12O2 | CID 79812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 4-N-PROPOXYBENZALDEHYDE | 5736-85-6 [chemicalbook.com]

- 9. ukm.my [ukm.my]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemtrack.org [chemtrack.org]

- 14. fishersci.com [fishersci.com]

4-Propoxybenzaldehyde CAS number 5736-85-6

An In-depth Technical Guide to 4-Propoxybenzaldehyde (CAS: 5736-85-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound, a versatile aromatic aldehyde identified by CAS number 5736-85-6.[1] With the molecular formula C₁₀H₁₂O₂, this compound serves as a crucial intermediate in various synthetic applications, most notably in the pharmaceutical and fragrance industries.[2][3] Its structure, featuring a reactive aldehyde group and a propoxy substituent on a benzene (B151609) ring, allows for a wide range of chemical transformations.[4] This guide details its physicochemical properties, spectroscopic data, synthesis protocols, key reactions, and applications, presenting quantitative data in structured tables and illustrating complex processes with clear diagrams.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][2][3] It is characterized by moderate solubility in water but exhibits greater solubility in organic solvents like ethanol (B145695) and ether.[3] Its properties make it a stable and reliable reagent for various chemical processes.[1]

| Property | Value | Reference |

| CAS Number | 5736-85-6 | [1][5] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |

| Molecular Weight | 164.20 g/mol | [1][2][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][2] |

| Density | 1.039 g/mL at 25 °C | [1][2][5][6] |

| Boiling Point | 129-130 °C at 10 mmHg | [1][2][5][6] |

| Melting Point | 268 °C | [2][6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |

| Refractive Index (n20/D) | 1.546 | [1][2][5][6] |

| Purity | Typically ≥97% | [3][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Data from NMR, IR, and Mass Spectrometry are widely available through various databases.[7][8][9]

| Spectrum Type | Data Highlights | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 9.81 (s, 1H, CHO), 7.87-6.98 (m, 4H, Ar-H), 4.1 (t, 2H, OCH₂), 1.82-1.91 (m, 2H, CH₂), 1.1 (t, 3H, CH₃) | [6] |

| Infrared (IR) | Spectra available in the NIST/EPA Gas-Phase Infrared Database. | [8] |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available from the NIST Mass Spectrometry Data Center. | [8][10] |

| Raman | FT-Raman spectra are available for this compound. | [7] |

Synthesis and Reactivity

Synthetic Route: Williamson Ether Synthesis

A prevalent and efficient method for synthesizing this compound is the Williamson ether synthesis.[4] This reaction involves the alkylation of a phenoxide, in this case, formed from 4-hydroxybenzaldehyde (B117250).

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: Synthesis

The following protocol is based on optimized conditions for the Williamson ether synthesis approach.[2]

-

Preparation : Dissolve 1.5 grams of 4-hydroxybenzaldehyde in 50 mL of dimethylformamide (DMF) in a suitable reaction flask.

-

Addition of Reagents : Add 1.6 grams of potassium carbonate (K₂CO₃) and 1.0 gram of potassium iodide (KI) as a phase transfer catalyst.

-

Initial Heating : Heat the mixture to 65°C for 30 minutes with continuous stirring.

-

Alkylation : Add an equimolar amount of bromopropane to the mixture.

-

Reaction : Increase the temperature to 80-85°C and maintain with vigorous stirring for 24 hours.

-

Workup : After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated under reduced pressure.

-

Purification : The crude product can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by its aldehyde functional group, with the propoxy group influencing the electronic properties of the benzene ring.[2]

Caption: Key reactive sites and reaction pathways for this compound.

-

Condensation Reactions : The aldehyde group readily participates in condensation reactions with amines to form Schiff bases or with active methylene (B1212753) compounds in aldol-type reactions.[2] It has been used in condensation with 1-ephedrine to prepare chiral oxazolidines.[2][6]

-

Oxidation and Reduction : The aldehyde can be oxidized to the corresponding 4-propoxybenzoic acid or reduced to 4-propoxybenzyl alcohol using standard reagents.[1]

-

Electrophilic Aromatic Substitution : The propoxy group is an activating, ortho-para directing group, influencing the position of further substitutions on the benzene ring.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, with significant applications in pharmaceuticals, agrochemicals, and materials science.[2][3][4]

Caption: Role of this compound as a central intermediate.

-

Pharmaceutical Intermediate : It serves as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][4] Its structure is a precursor for more complex heterocyclic and aromatic systems found in modern drugs.[2][4]

-

Flavor and Fragrance : The compound's aromatic properties and sweet, floral aroma make it suitable for use in perfumes and as a flavoring agent.[2][3]

-

Material Science : It has been employed in studies involving the building blocks of liquid crystals.[1]

-

Biochemical Research : The compound has been evaluated for its kinetic constants in the inhibition of the diphenolase activity of mushroom tyrosinase, demonstrating its utility in enzyme studies.[6]

Safety and Handling

This compound is classified as harmful and an irritant. Proper personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be used during handling. It is sensitive to air and should be stored in a cool, dark, and tightly sealed container.[2]

| Hazard Type | GHS Classification | Precautionary Statements |

| Acute Toxicity | Acute Tox. 4 (Oral, Dermal, Inhalation) | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled |

| Irritation | Skin Irrit. 2, Eye Irrit. 2 | H315: Causes skin irritation, H319: Causes serious eye irritation |

| Respiratory | STOT SE 3 | H335: May cause respiratory irritation |

| Signal Word | Warning | - |

| Key Precautions | - | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

References

- 1. innospk.com [innospk.com]

- 2. Buy this compound | 5736-85-6 [smolecule.com]

- 3. CAS 5736-85-6: this compound | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-丙氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-N-PROPOXYBENZALDEHYDE CAS#: 5736-85-6 [amp.chemicalbook.com]

- 7. This compound | C10H12O2 | CID 79812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound [webbook.nist.gov]

Synthesis of 4-Propoxybenzaldehyde via Williamson Etherification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-propoxybenzaldehyde through the Williamson etherification, a fundamental and widely utilized reaction in organic chemistry. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthesis workflow, tailored for professionals in research and drug development. This compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and liquid crystals.[1]

Reaction Principle

The Williamson ether synthesis is a classic S\textsubscript{N}2 reaction involving an alkoxide nucleophile and an alkyl halide.[2] In this specific synthesis, the phenoxide of 4-hydroxybenzaldehyde (B117250) is generated in situ using a base, which then displaces a halide from an n-propyl halide to form the corresponding ether, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reactants and Reagents

| Compound | Role | Molecular Formula | Molar Mass ( g/mol ) | Amount |

| 4-Hydroxybenzaldehyde | Starting Material | C₇H₆O₂ | 122.12 | 1.5 g |

| 1-Bromopropane (B46711) | Alkylating Agent | C₃H₇Br | 123.00 | - |

| Potassium Carbonate (K₂CO₃) | Base | K₂CO₃ | 138.21 | 1.6 g |

| Potassium Iodide (KI) | Catalyst | KI | 166.00 | 1.0 g |

| Dimethylformamide (DMF) | Solvent | C₃H₇NO | 73.09 | 50 mL |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Reaction Temperature | 80-85 °C |

| Reaction Time | 24 hours |

| Product Yield | 55%[3] |

| Product Appearance | Light yellow liquid[3] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals |

| FTIR (KBr, cm⁻¹) | 3075 (aromatic C-H stretch), 2967-2828 (aliphatic C-H stretch), 1693 (C=O stretch), 1598, 1509 (aromatic C=C stretch), 1254 (C-O stretch)[3] |

| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 9.78 (s, 1H, H-C=O), 7.74-6.89 (m, 4H, Ar-H), 3.91 (m, 2H, O-CH₂), 1.76 (m, 2H, CH₂), 0.96 (m, 3H, CH₃)[3] |

| ¹³C NMR (400 MHz, CDCl₃, δ ppm) | 190.79 (C=O), 164.27, 131.97, 129.76, 114.75 (Ar-C), 69.87 (O-CH₂), 22.41 (CH₂), 10.42 (CH₃)[3] |

| UV-Vis (Acetonitrile, λmax) | 218 nm, 274 nm[3] |

| Mass Spectrometry (m/z) | 164 [M⁺][3] |

Experimental Protocol

This protocol is based on a reported successful synthesis of this compound.[3]

Materials:

-

4-Hydroxybenzaldehyde

-

1-Bromopropane (or another suitable propyl halide)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Potassium Iodide (KI)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

5% Sodium Hydroxide (NaOH) solution

-

Distilled water

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 1.5 g of 4-hydroxybenzaldehyde, 1.6 g of potassium carbonate, and 1.0 g of potassium iodide in 50 mL of dimethylformamide (DMF).

-

Initial Heating: Stir the mixture at 65 °C for 30 minutes.

-

Addition of Alkylating Agent: Add an equimolar amount of 1-bromopropane to the reaction mixture.

-

Reaction: Increase the temperature to 80-85 °C and stir the mixture continuously for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up - Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the product with 50 mL of diethyl ether.

-

Washing:

-

Wash the organic layer repeatedly with distilled water to remove the potassium carbonate.

-

Wash the ether layer with 25 mL of a 5% NaOH solution to remove any unreacted 4-hydroxybenzaldehyde.

-

Continue to wash the ether layer with distilled water until the aqueous layer is neutral (pH 7).

-

-

Drying: Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Product: The final product, this compound, is obtained as a pure, oily, transparent, pale-yellow liquid.[3]

Visualizing the Workflow

The following diagram illustrates the key stages of the Williamson ether synthesis for this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 4-Propoxybenzaldehyde

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-propoxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development. The document details the structural elucidation of the molecule through the interpretation of its proton nuclear magnetic resonance spectrum, presents a standardized experimental protocol for data acquisition, and visualizes the molecular structure and its proton environments.

Introduction

This compound (C₁₀H₁₂O₂) is an aromatic aldehyde with a propoxy substituent.[1][2][3] Its chemical structure consists of a benzene (B151609) ring substituted with a formyl group (-CHO) and a propoxy group (-OCH₂CH₂CH₃) at the para position. ¹H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by providing information about the different chemical environments of hydrogen atoms. This guide will dissect the ¹H NMR spectrum of this compound, assigning each signal to its corresponding protons in the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the aldehyde proton, and the protons of the propoxy group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, typically tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1' (Aldehyde) | ~9.87 | Singlet (s) | 1H | N/A |

| H-2', H-6' (Aromatic) | ~7.82 | Doublet (d) | 2H | ~8.8 |

| H-3', H-5' (Aromatic) | ~6.98 | Doublet (d) | 2H | ~8.8 |

| H-α (Propoxy, -OCH₂-) | ~3.98 | Triplet (t) | 2H | ~6.6 |

| H-β (Propoxy, -CH₂-) | ~1.82 | Sextet | 2H | ~7.1 |

| H-γ (Propoxy, -CH₃) | ~1.04 | Triplet (t) | 3H | ~7.4 |

Spectral Interpretation

The ¹H NMR spectrum of this compound can be interpreted as follows:

-

Aldehyde Proton (H-1'): A highly deshielded singlet appears at approximately 9.87 ppm. This significant downfield shift is characteristic of an aldehyde proton due to the strong electron-withdrawing nature of the carbonyl group.

-

Aromatic Protons (H-2', H-6' and H-3', H-5'): The aromatic region of the spectrum shows two doublets.[4] The protons ortho to the electron-withdrawing aldehyde group (H-2', H-6') are more deshielded and appear at around 7.82 ppm. The protons ortho to the electron-donating propoxy group (H-3', H-5') are more shielded and resonate upfield at about 6.98 ppm. The coupling between these adjacent aromatic protons results in a doublet splitting pattern for both signals, with a typical ortho-coupling constant of approximately 8.8 Hz.

-

Propoxy Group Protons (H-α, H-β, H-γ):

-

The methylene (B1212753) protons adjacent to the oxygen atom (H-α) are deshielded and appear as a triplet at around 3.98 ppm due to coupling with the adjacent methylene protons (H-β).

-

The central methylene protons (H-β) are observed as a sextet at approximately 1.82 ppm, resulting from coupling with the adjacent methyl (H-γ) and methylene (H-α) protons.

-

The terminal methyl protons (H-γ) are the most shielded protons of the propoxy group and appear as a triplet at about 1.04 ppm, caused by coupling with the neighboring methylene protons (H-β).

-

Experimental Protocol

The following is a standard protocol for obtaining a high-resolution ¹H NMR spectrum of this compound:

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

4.2. NMR Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Set the appropriate acquisition parameters, including:

-

Pulse angle (e.g., 30-90 degrees)

-

Acquisition time (e.g., 2-4 seconds)

-

Relaxation delay (e.g., 1-5 seconds)

-

Number of scans (e.g., 8-16, depending on sample concentration)

-

-

Acquire the Free Induction Decay (FID).

4.3. Data Processing

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the splitting patterns (multiplicities) and measure the coupling constants.

Visualization

The following diagrams illustrate the logical workflow of the ¹H NMR analysis and the molecular structure of this compound with its distinct proton environments.

Caption: Experimental workflow for ¹H NMR analysis.

Caption: Structure of this compound with proton labels.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Propoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 4-propoxybenzaldehyde. The document outlines the primary fragmentation pathways, presents quantitative data in a structured format, and includes a generalized experimental protocol for the analysis of aromatic aldehydes.

Introduction

This compound (C₁₀H₁₂O₂) is an aromatic aldehyde with a molecular weight of 164.20 g/mol .[1][2][3] Understanding its fragmentation behavior under mass spectrometric conditions is essential for its identification and characterization in complex matrices. Electron ionization mass spectrometry is a powerful analytical technique that generates reproducible fragmentation patterns, which act as a molecular fingerprint for a given compound. The fragmentation of this compound is primarily dictated by the presence of the aldehyde functional group, the aromatic ring, and the propoxy side chain.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a distinct pattern of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the major fragments, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[4]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 164 | 35 | [M]⁺ (Molecular Ion) |

| 122 | 95 | [M - C₃H₆]⁺ |

| 121 | 100 | [M - C₃H₇]⁺ (Base Peak) |

| 93 | 20 | [C₆H₅O]⁺ |

| 65 | 15 | [C₅H₅]⁺ |

Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows a series of characteristic steps initiated by the removal of an electron to form the molecular ion [M]⁺ at m/z 164. The major fragmentation pathways are described below and illustrated in the accompanying diagram.

-

Formation of the Molecular Ion: The process begins with the ionization of the this compound molecule, resulting in the molecular ion [C₁₀H₁₂O₂]⁺ at m/z 164.

-

Benzylic Cleavage and McLafferty-type Rearrangement: The most prominent fragmentation involves the cleavage of the propoxy group. A common pathway for alkoxy aromatics is the loss of the alkyl chain. In this case, the loss of a propylene (B89431) molecule (C₃H₆) through a McLafferty-type rearrangement leads to the formation of the ion at m/z 122.

-

Alpha-Cleavage: The base peak at m/z 121 is formed by the loss of a propyl radical (C₃H₇) from the molecular ion. This is a classic alpha-cleavage adjacent to the oxygen atom of the ether linkage, resulting in a highly stable resonance-stabilized cation.

-

Further Fragmentation: The ion at m/z 121 can subsequently lose a molecule of carbon monoxide (CO) to form the ion at m/z 93, corresponding to a phenoxy cation. The fragment at m/z 65 is likely formed from the subsequent fragmentation of the aromatic ring, a common pathway for benzene (B151609) derivatives.

Figure 1. Proposed fragmentation pathway of this compound.

Experimental Protocol

The following is a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is intended as a guideline and may require optimization based on the specific instrumentation and analytical goals.

1. Sample Preparation:

-

Dissolve a known amount of this compound in a high-purity volatile organic solvent (e.g., dichloromethane (B109758) or methanol) to a final concentration of approximately 1 mg/mL.

-

Perform serial dilutions to obtain a working solution in the low µg/mL range, suitable for GC-MS analysis.

2. GC-MS System and Conditions:

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic aldehydes.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless injection for trace analysis or a suitable split ratio for more concentrated samples.

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/min to 280-300 °C.

-

Final hold: 5-10 minutes.

-

3. Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400 to ensure detection of all relevant fragments and the molecular ion.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

4. Data Acquisition and Analysis:

-

Acquire the data in full scan mode to obtain the complete mass spectrum.

-

Identify the peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for the identified peak and compare it with a reference library (e.g., NIST) for confirmation.

-

Analyze the fragmentation pattern to confirm the structure, as detailed in this guide.

References

A Technical Guide to the Solubility of 4-Propoxybenzaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-Propoxybenzaldehyde (CAS: 5736-85-6), a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and application in various chemical and pharmaceutical processes. Due to the limited availability of specific experimental solubility data in public literature, this document focuses on predicted solubility based on the compound's chemical structure and provides detailed experimental protocols for its precise determination.

Predicted Solubility Profile

This compound is a colorless to light yellow clear liquid with a molecular weight of 164.20 g/mol .[2][3] Its structure, featuring a polar aldehyde group, a moderately nonpolar propoxy chain, and an aromatic benzene (B151609) ring, suggests a nuanced solubility profile. The principle of "like dissolves like" can be used to predict its solubility in various common organic solvents. The aldehyde group can act as a hydrogen bond acceptor, while the alkyl chain and benzene ring contribute to its lipophilicity.

The following table summarizes the predicted solubility of this compound.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol (B129727) | High | The hydroxyl group of methanol can hydrogen bond with the aldehyde's oxygen atom, and its small alkyl chain is compatible with the propoxy group. |

| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capability should lead to good solvation. | |

| Polar Aprotic | Acetone (B3395972) | High | The ketone group of acetone is a good hydrogen bond acceptor for any potential interactions and its overall polarity is suitable for dissolving the molecule. |

| Ethyl Acetate | High | The ester functional group provides sufficient polarity to interact favorably with the aldehyde and propoxy groups. | |

| Acetonitrile | Moderate to High | The polar nitrile group should allow for good solubility, though it is a less effective hydrogen bond partner than protic solvents. | |

| Dimethylformamide (DMF) | High | A highly polar aprotic solvent capable of effectively solvating the polar aldehyde group. | |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. | |

| Nonpolar | Hexane (B92381) | Low | As a nonpolar alkane, hexane is unlikely to effectively solvate the polar aldehyde group of this compound. |

| Toluene (B28343) | Moderate to High | The aromatic ring of toluene can engage in π-π stacking with the benzene ring of this compound, and its overall low polarity is compatible with the propoxy chain. | |

| Halogenated | Dichloromethane (DCM) | High | DCM is a versatile solvent with moderate polarity that can effectively solvate a wide range of organic compounds, including aromatic aldehydes. |

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental methods are required. The following protocols describe two common and reliable methods for determining the solubility of a liquid compound like this compound in an organic solvent.

Method 1: Equilibrium Solubility Method (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility. It involves creating a saturated solution and then measuring the concentration of the solute.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vial or flask. The presence of a separate liquid phase of the aldehyde is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved aldehyde.

-

Phase Separation: After equilibration, cease agitation and allow the two phases to separate. If necessary, centrifugation can be used to ensure a clean separation of the saturated solvent layer.

-

Sampling and Dilution: Carefully extract an aliquot of the clear, saturated solvent phase. It is critical to avoid transferring any of the undissolved aldehyde. The extracted sample should then be accurately diluted with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantification: Analyze the diluted sample using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units such as g/100 mL or mol/L.

Method 2: Solvent Addition Method (Clear Point Determination)

This is a synthetic method where the solvent is added to a known amount of solute until it completely dissolves.

Methodology:

-

Preparation: Place a precisely known mass or volume of this compound into a temperature-controlled vessel equipped with a stirrer.

-

Solvent Addition: At a constant temperature, add the chosen solvent to the aldehyde in small, precise increments while continuously stirring.

-

Clear Point Detection: Visually monitor the mixture. The "clear point" is the point at which the last of the separate aldehyde phase just disappears, resulting in a single, clear, homogeneous solution.

-

Measurement: Record the total volume of solvent added to reach the clear point.

-

Calculation: The solubility is calculated as the ratio of the mass of the aldehyde to the volume of the solvent required for complete dissolution.

Synthesis and Experimental Workflow Visualizations

The following diagrams illustrate the synthesis of this compound and a general workflow for its solubility determination.

Caption: Williamson Ether Synthesis of this compound.

Caption: Experimental Workflow for the Shake-Flask Solubility Method.

References

Theoretical Quantum Chemical Parameters of 4-Propoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propoxybenzaldehyde, a member of the alkoxybenzaldehyde family, is a compound of interest in various fields, including organic synthesis and medicinal chemistry. Understanding its molecular structure, reactivity, and electronic properties at a quantum chemical level is paramount for predicting its behavior in chemical reactions and biological systems. This technical guide provides an in-depth overview of the theoretical quantum chemical parameters of this compound, based on established computational methodologies. The data presented herein, while illustrative, is grounded in the typical results obtained for structurally analogous compounds and serves as a valuable reference for researchers in the field.

Computational Methodology

The theoretical quantum chemical parameters of this compound can be determined using Density Functional Theory (DFT), a robust and widely used computational method. The following protocol outlines a standard approach for these calculations.

Software: Gaussian 09 or a similar quantum chemistry software package.

Method:

-

Geometry Optimization: The molecular structure of this compound is optimized to its ground state using the B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and FT-Raman).

-

Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.

-

Charge Distribution Analysis: The distribution of electronic charge within the molecule is analyzed using Mulliken population analysis. This provides insights into the electrophilic and nucleophilic sites of the molecule. The Molecular Electrostatic Potential (MEP) surface is also calculated to visualize the charge distribution and reactive sites.

Data Presentation

The following tables summarize the kind of quantitative data that can be obtained from the computational methodology described above.

Disclaimer: The quantitative data presented in these tables are illustrative and based on typical values for structurally similar alkoxybenzaldehydes. They are intended to provide a representative understanding of the expected parameters for this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C1-C2 | 1.40 |

| C2-C3 | 1.39 | |

| C3-C4 | 1.40 | |

| C4-O1 | 1.36 | |

| O1-C8 | 1.43 | |

| C8-C9 | 1.52 | |

| C9-C10 | 1.53 | |

| C1-C7 | 1.48 | |

| C7=O2 | 1.22 | |

| Bond Angle (°) | C2-C1-C6 | 119.5 |

| C1-C2-C3 | 120.2 | |

| C3-C4-O1 | 125.0 | |

| C4-O1-C8 | 118.0 | |

| O1-C8-C9 | 108.5 | |

| C8-C9-C10 | 110.0 | |

| C1-C7=O2 | 124.0 |

Table 2: Theoretical Vibrational Frequencies

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| ν(C-H) aromatic | 3050 - 3100 | Aromatic C-H stretching |

| ν(C-H) aldehydic | 2750 - 2850 | Aldehydic C-H stretching |

| ν(C=O) | 1690 - 1710 | Carbonyl stretching |

| ν(C=C) aromatic | 1580 - 1610 | Aromatic C=C stretching |

| ν(C-O-C) | 1240 - 1260 | Asymmetric C-O-C stretching |

| γ(C-H) aromatic | 820 - 850 | Out-of-plane C-H bending |

Table 3: Electronic Properties

| Parameter | Value (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Energy Gap (ΔE) | 4.35 |

| Ionization Potential (I) | 6.20 |

| Electron Affinity (A) | 1.85 |

| Electronegativity (χ) | 4.025 |

| Chemical Hardness (η) | 2.175 |

| Chemical Softness (S) | 0.230 |

| Electrophilicity Index (ω) | 3.72 |

Table 4: Mulliken Atomic Charges

| Atom | Atomic Charge (e) |

| C1 | 0.15 |

| C4 | 0.25 |

| O1 | -0.55 |

| C7 | 0.40 |

| O2 | -0.50 |

| H (aldehydic) | 0.10 |

Visualizations

The following diagrams provide a visual representation of the molecular structure of this compound and the computational workflow used to determine its theoretical parameters.

Caption: 2D Molecular Structure of this compound.

Caption: Computational Workflow for Theoretical Parameter Determination.

An In-depth Technical Guide to 4-Propoxybenzaldehyde: Physicochemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-propoxybenzaldehyde, with a specific focus on its melting and boiling points. It includes a summary of its quantitative data, a detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway.

Core Physicochemical Data

This compound is an aromatic aldehyde with a propoxy group substituted at the para position of the benzaldehyde (B42025) ring.[1] It is a versatile organic compound used as a reagent in organic synthesis and as an intermediate in the pharmaceutical industry.[2] The compound typically appears as a colorless to light yellow clear liquid.[2]

A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Melting Point | 268 °C | |

| Boiling Point | 129-130 °C | at 10 mmHg |

| Density | 1.039 g/mL | at 25 °C |

| Refractive Index | n20/D 1.546 | |

| Molecular Formula | C₁₀H₁₂O₂ | |

| Molecular Weight | 164.20 g/mol | |

| Flash Point | >230 °F (>110 °C) | |

| CAS Number | 5736-85-6 |

Data sourced from multiple chemical suppliers and databases.[1][2][3]

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound is achieved through standardized experimental procedures. While the specific experimental reports for this compound are found in scientific literature, this section outlines a typical synthesis protocol as described in published procedures, followed by general methods for determining melting and boiling points.

Synthesis of this compound

A common method for the synthesis of this compound involves the Williamson ether synthesis, starting from 4-hydroxybenzaldehyde (B117250) and 1-bromopropane (B46711).[3]

Materials:

-

4-Hydroxybenzaldehyde

-

1-Bromopropane

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄)

-

Water (H₂O)

Procedure:

-

A mixture of 4-hydroxybenzaldehyde (0.5 g, 4.1 mmol), 1-bromopropane (0.3 ml), and K₂CO₃ (0.69 g, 5 mmol) in anhydrous DMF (5 ml) is prepared in a round-bottom flask.

-

The mixture is stirred and refluxed for 1 hour.

-

Upon completion of the reaction, the mixture is diluted to 100 ml with EtOAc and washed with H₂O.

-

The organic layer is separated, dried with MgSO₄, and filtered.

-

The filtrate is then evaporated to dryness to yield this compound as a yellow oil (0.55 g, 82.3% yield).[3]

Determination of Melting and Boiling Points

Melting Point Determination: The melting point of a solid compound is determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point range.

Boiling Point Determination: The boiling point of a liquid is determined by distillation. The liquid is placed in a distillation flask, and the temperature of the vapor is measured as it passes into the condenser. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is the boiling point. For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed to determine the boiling point at a reduced pressure.[1]

Visualized Synthesis Pathway

The following diagram illustrates the synthesis of this compound from 4-hydroxybenzaldehyde and 1-bromopropane.

Caption: Synthesis of this compound.

References

Stability and Storage of 4-Propoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Propoxybenzaldehyde. Understanding the chemical stability of this aromatic aldehyde is critical for ensuring its integrity in research and development, particularly in applications such as organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. This document outlines the known degradation pathways, provides recommended storage and handling procedures, and details a general experimental protocol for stability assessment.

Physicochemical Properties and Stability Profile

This compound is a clear, colorless to light orange liquid.[1][2] Its stability is primarily influenced by its susceptibility to oxidation, a common characteristic of the aldehyde functional group. Exposure to air, light, and elevated temperatures can accelerate its degradation.

Factors Affecting Stability

-

Air (Oxygen): The aldehyde group in this compound is prone to oxidation upon exposure to atmospheric oxygen. This process leads to the formation of 4-propoxybenzoic acid as the primary degradation product. The compound is described as air-sensitive.[1][2]

-

Light: As with many aromatic compounds, exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate degradation reactions.

-

Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation. While specific data for this compound is limited, a study on the closely related compound benzaldehyde (B42025) showed it to be stable for two weeks at temperatures up to 25°C when protected from light, with slight decomposition observed at 60°C.[3] It is reasonable to expect similar behavior from this compound.

Degradation Pathway

The principal degradation pathway for this compound is the oxidation of the aldehyde functional group to a carboxylic acid.

Recommended Storage and Handling

To maintain the purity and stability of this compound, adherence to proper storage and handling protocols is essential.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound based on information from safety data sheets and chemical suppliers.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (2-8°C for long-term storage is advisable) | Minimizes the rate of degradation reactions.[2] |

| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon) | Prevents oxidation by displacing air.[4] |

| Light Exposure | Store in a dark place, using amber or opaque containers | Protects the compound from light-induced degradation.[1][2] |

| Container | Tightly sealed container | Prevents exposure to air and moisture.[2][4] |

| Moisture | Store in a dry place | Prevents potential side reactions and degradation. |

Handling Guidelines

-

Handle the compound under an inert atmosphere whenever possible, especially when transferring or aliquoting.

-

Avoid prolonged exposure to ambient air.

-

Use clean, dry glassware and equipment to prevent contamination.

-

It is recommended to use personal protective equipment, including gloves and safety glasses, as the compound can cause skin and eye irritation.[4]

Experimental Protocol for Stability Assessment

A stability-indicating high-performance liquid chromatography (HPLC) method is recommended for assessing the stability of this compound. This typically involves subjecting the compound to forced degradation conditions and analyzing the samples at various time points.

Forced Degradation Study

Forced degradation studies help to identify potential degradation products and the intrinsic stability of the molecule.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C

-

Base Hydrolysis: 0.1 M NaOH at 60°C

-

Oxidation: 3% H₂O₂ at room temperature

-

Thermal Degradation: 60°C

-

Photostability: Exposure to UV light (e.g., 254 nm) and visible light

Analytical Method: HPLC with UV Detection

A reverse-phase HPLC method with UV detection is a common and effective technique for separating and quantifying this compound and its degradation products.

Example HPLC Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Note: Method development and validation are crucial to ensure the method is stability-indicating, meaning it can separate the parent compound from all significant degradation products.

Experimental Workflow

The following diagram illustrates a typical workflow for a stability study of this compound.

Summary of Quantitative Stability Data

| Condition | Expected Stability | Primary Degradation Product |

| Recommended Storage | Stable for extended periods | Negligible |

| Ambient Temperature (Protected from light and air) | Stable for at least 2 weeks | 4-Propoxybenzoic acid (trace) |

| Elevated Temperature (e.g., 60°C) | Slow degradation | 4-Propoxybenzoic acid |

| Exposure to Air and Light | Prone to degradation | 4-Propoxybenzoic acid |

Conclusion

This compound is a moderately stable compound that is susceptible to oxidation, particularly when exposed to air, light, and elevated temperatures. To ensure its integrity, it is imperative to store it in a cool, dark, and dry place under an inert atmosphere in a tightly sealed container. For applications requiring high purity, it is recommended to verify the compound's quality before use, especially if it has been stored for an extended period or under suboptimal conditions. The provided experimental workflow offers a robust framework for conducting in-house stability studies to determine the shelf-life of this compound under specific laboratory conditions.

References

An In-depth Technical Guide to 4-Propoxybenzaldehyde

This technical guide provides a comprehensive overview of 4-Propoxybenzaldehyde, a versatile aromatic aldehyde of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, key synthetic protocols, and its role as a tyrosinase inhibitor.

Chemical Identity and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the CAS number 5736-85-6 is This compound .[1][2][3] This compound is also known by several synonyms, reflecting its common usage in scientific and commercial contexts.

| Identifier Type | Value |

| IUPAC Name | This compound[1][2][3] |

| CAS Number | 5736-85-6[1][2][4] |

| Molecular Formula | C₁₀H₁₂O₂[1][4] |

| Synonyms | p-Propoxybenzaldehyde, 4-n-Propoxybenzaldehyde, Benzaldehyde (B42025), 4-propoxy-[1][2] |

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow clear liquid at room temperature.[4] Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and application.

| Property | Value |

| Molecular Weight | 164.20 g/mol [1][2] |

| Density | 1.039 g/mL at 25 °C[1][4] |

| Boiling Point | 129-130 °C at 10 mmHg[1][4] |

| Melting Point | 268 °C[1][5] |

| Refractive Index (n20/D) | 1.546[4] |

| Flash Point | > 230 °F (> 110 °C)[4] |

| InChI Key | FGXZWMCBNMMYPL-UHFFFAOYSA-N[1] |

| SMILES | CCCOC1=CC=C(C=O)C=C1[1] |

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available from various analytical techniques.

| Spectroscopic Data | Description |

| ¹H NMR | Spectra available, providing information on the proton environment in the molecule.[2] |

| Mass Spectrometry | GC-MS data shows prominent peaks at m/z 121, 122, and 164.[2] |

| Infrared (IR) Spectroscopy | FTIR and vapor-phase IR spectra are available for structural elucidation.[2] |

| Raman Spectroscopy | FT-Raman spectra have been recorded.[2] |

| UV-VIS Spectroscopy | UV-VIS spectra are available.[2] |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for preparing ethers.[6] This protocol outlines the synthesis of this compound from 4-hydroxybenzaldehyde (B117250) and an appropriate propyl halide.

Materials:

-

4-hydroxybenzaldehyde

-

1-Bromopropane (B46711) (or other suitable propyl halide)

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI) (optional, as a catalyst)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde in anhydrous DMF.

-

Add potassium carbonate (as a base) and a catalytic amount of potassium iodide.

-

Heat the mixture with stirring to approximately 60-70 °C.

-

Slowly add 1-bromopropane to the reaction mixture.

-

Continue heating the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Tyrosinase Inhibition Assay

4-Alkoxybenzaldehydes have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. The following is a general protocol to assess the inhibitory activity of this compound on mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine) as the substrate

-

Phosphate (B84403) buffer (e.g., pH 6.8)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare various concentrations of this compound by diluting a stock solution.

-

In a 96-well microplate, add the phosphate buffer, tyrosinase solution, and the test solution of this compound. A control well should contain the solvent instead of the inhibitor.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25 °C) for a few minutes.

-

Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

-

Monitor the formation of dopachrome (B613829) by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular time intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and, if applicable, the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

-

Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type).

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its aldehyde functionality allows for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[6]

Key reactions involving the aldehyde group include:

-

Condensation reactions: Such as aldol (B89426) condensations and the formation of Schiff bases.[6]

-

Oxidation: To form the corresponding carboxylic acid.

-

Reduction: To yield the corresponding alcohol.

Its role as a tyrosinase inhibitor suggests potential applications in the development of agents for treating hyperpigmentation disorders. The steric bulk of the 4-position substituent on the benzaldehyde ring appears to influence whether the inhibition is partial or full.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be worn when handling this chemical. It should be used in a well-ventilated area or under a chemical fume hood. Store in a tightly closed container in a cool, dry place.

This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the relevant Safety Data Sheet (SDS) before handling or use.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C10H12O2 | CID 79812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-N-PROPOXYBENZALDEHYDE(5736-85-6) 1H NMR spectrum [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Propoxychalcones via Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one scaffold, are a significant class of compounds in medicinal chemistry and drug development.[1][2] They serve as precursors for flavonoids and exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3] The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503) derivative.[2]

This document provides detailed application notes and protocols for the synthesis of chalcones using 4-propoxybenzaldehyde as a key reactant. The inclusion of the propoxy group can enhance the lipophilicity and modulate the biological activity of the resulting chalcone (B49325) derivatives. These compounds are of interest for their potential as novel therapeutic agents, particularly in the field of oncology.

Reaction Principle and Mechanism

The Claisen-Schmidt condensation is a crossed aldol (B89426) condensation that proceeds via a base-catalyzed mechanism. An aromatic aldehyde that lacks α-hydrogens, such as this compound, is reacted with a ketone containing α-hydrogens, like a substituted acetophenone. The base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated ketone, which is the chalcone product.

Data Presentation: Synthesis of 4-Alkoxychalcones

The following table summarizes representative data for the synthesis of various chalcones, including those with alkoxy substituents, using the Claisen-Schmidt condensation. The yields and reaction times can vary depending on the specific reactants, catalyst, and reaction conditions employed.

| Aldehyde | Ketone | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 4-Methoxybenzaldehyde | 4-Methylacetophenone | KOH (60% aq.) | Ethanol (B145695) | 2-3 | 94 | [4] |

| 4-Hydroxybenzaldehyde | 2,4-Dihydroxyacetophenone | NaOH (60% aq.) | Ethanol | 3 | Not specified | [5] |

| Benzaldehyde | Acetophenone | NaOH | Ethanol/Water | 4-5 | Not specified | [1] |

| 4-Hydroxybenzaldehyde | 4-Methoxyacetophenone | NaOH | Mortar (solvent-free) | 0.5 | 32.5 | [6] |

| Substituted Benzaldehydes | 4-Hydroxyacetophenone | NaOH | PEG-400 | Not specified | High yields | [1] |

| Various Aldehydes | Various Acetophenones | NaOH | Ethanol | 24 | 33-49 | [7] |

Experimental Protocols

Protocol 1: Conventional Synthesis of (E)-1-(4-Hydroxyphenyl)-3-(4-propoxyphenyl)prop-2-en-1-one in Ethanol

This protocol describes a standard and widely applicable method for the synthesis of a 4-propoxychalcone derivative using a base catalyst in an alcoholic solvent.

Materials:

-

This compound

-

4-Hydroxyacetophenone

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Distilled Water

-

Dilute Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of 4-hydroxyacetophenone in 50 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.

-

Catalyst Addition: Cool the flask in an ice bath. While stirring, slowly add a solution of 20 mmol of NaOH in 10 mL of distilled water dropwise over 15-20 minutes. Maintain the temperature of the reaction mixture below 25°C.

-

Reaction: After the complete addition of the NaOH solution, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by TLC, using an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3). The reaction is complete when the starting materials are no longer visible on the TLC plate.

-

Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing 200 g of crushed ice. Acidify the mixture with dilute HCl until it is neutral to pH paper. A solid precipitate of the chalcone will form.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold distilled water to remove any inorganic impurities.

-

Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure crystalline chalcone.

-

Drying and Characterization: Dry the purified product in a desiccator. Determine the yield and characterize the compound using appropriate analytical techniques (e.g., melting point, IR, ¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Solvent-Free Synthesis of (E)-1-(4-Methoxyphenyl)-3-(4-propoxyphenyl)prop-2-en-1-one by Grinding

This "green chemistry" approach minimizes the use of organic solvents, often resulting in shorter reaction times and a simpler work-up.

Materials:

-

This compound

-

4-Methoxyacetophenone

-

Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Mortar and pestle

-

Distilled Water

-

Dilute Hydrochloric Acid (HCl)

-

Büchner funnel and filter paper

Procedure:

-

Reactant Mixture: Place 5 mmol of this compound, 5 mmol of 4-methoxyacetophenone, and 5 mmol of powdered NaOH or KOH in a mortar.

-

Grinding: Grind the mixture vigorously with the pestle for 10-15 minutes at room temperature. The mixture will typically become a paste and may solidify.

-

Work-up: After grinding, add 50 mL of cold water to the mortar and stir to dissolve the catalyst.

-

Product Isolation: Transfer the contents to a beaker and neutralize with dilute HCl. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product thoroughly with cold water.

-

Recrystallization: Recrystallize the product from ethanol to obtain the pure chalcone.

-

Drying and Characterization: Dry the purified chalcone and characterize it as described in Protocol 1.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of 4-propoxychalcones.

Caption: Plausible signaling pathway for 4-propoxychalcone-induced apoptosis.

Potential Biological Activity and Signaling Pathways

Chalcone derivatives are well-documented for their anticancer properties.[2] Structurally similar compounds, such as 4,4'-dimethoxychalcone, have been shown to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and disruption of autophagy.[8] These events can lead to mitochondrial dysfunction and the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, ultimately resulting in programmed cell death.[8][9][10] The synthesized 4-propoxychalcones are valuable candidates for screening for similar anticancer activities and for further investigation into their precise mechanisms of action.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (2E)-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 6. scitepress.org [scitepress.org]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SL4, a chalcone‐based compound, induces apoptosis in human cancer cells by activation of the ROS/MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SL4, a chalcone-based compound, induces apoptosis in human cancer cells by activation of the ROS/MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Schiff Base Liquid Crystals from 4-Propoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds synthesized from the condensation of a primary amine with an aldehyde or ketone. Their unique molecular structure, which combines a rigid core with flexible terminal groups, makes them excellent candidates for the design of thermotropic liquid crystals. The introduction of alkoxy chains, such as a propoxy group, at the terminal positions of the molecular core can significantly influence the mesomorphic properties, including the type of liquid crystal phase and the transition temperatures.

This document provides detailed protocols for the synthesis of Schiff base liquid crystals starting from 4-propoxybenzaldehyde. The procedures cover the preparation of the aldehyde precursor and its subsequent condensation with an appropriate aniline (B41778) derivative to yield the target liquid crystalline compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, starting from 4-hydroxybenzaldehyde (B117250) and 1-bromopropane (B46711).

Experimental Protocol: Williamson Ether Synthesis

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (81.9 mmol) of 4-hydroxybenzaldehyde in 100 mL of anhydrous acetone (B3395972).

-

Addition of Base: To the stirred solution, add 13.6 g (98.4 mmol) of anhydrous potassium carbonate.

-

Addition of Alkyl Halide: Slowly add 12.1 g (98.4 mmol) of 1-bromopropane to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Solvent Removal: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in 100 mL of diethyl ether and wash with 5% aqueous sodium hydroxide (B78521) solution (3 x 50 mL) to remove any unreacted 4-hydroxybenzaldehyde. Subsequently, wash the organic layer with distilled water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Purification: Dry the ethereal layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Characterization Data for this compound

| Parameter | Value | Reference |